Cas no 137352-76-2 (3-Methyl-4-(1H-pyrrol-1-yl)aniline)

3-Methyl-4-(1H-pyrrol-1-yl)aniline is a versatile aromatic amine derivative featuring a pyrrole substituent, which enhances its reactivity and utility in organic synthesis. Its molecular structure, combining an aniline core with a 3-methyl group and a 1H-pyrrol-1-yl moiety, makes it a valuable intermediate for constructing complex heterocyclic compounds. This compound is particularly useful in pharmaceutical and agrochemical research, where its functional groups enable selective modifications for drug discovery and material science applications. Its stability under standard conditions and compatibility with various reaction conditions further contribute to its broad applicability in synthetic chemistry.
3-Methyl-4-(1H-pyrrol-1-yl)aniline structure
137352-76-2 structure
Product Name:3-Methyl-4-(1H-pyrrol-1-yl)aniline
CAS No:137352-76-2
MF:C11H12N2
MW:172.226382255554
CID:1079368
PubChem ID:6484696
Update Time:2025-05-19

3-Methyl-4-(1H-pyrrol-1-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-4-pyrrol-1-yl-phenylamine
    • SB62862
    • DTXSID601296648
    • 137352-76-2
    • BBL025625
    • 3-methyl-4-(1H-pyrrol-1-yl)aniline
    • SCHEMBL10915016
    • 3-methyl-4-(pyrrol-1-yl)aniline
    • VS-08034
    • 3-Methyl-4-(1H-pyrrol-1-yl)benzenamine
    • 3-methyl-4-pyrrol-1-ylaniline
    • AKOS000101230
    • 3-methyl-4-pyrrol-1-yl-aniline
    • MHTIMMXRGGYGKI-UHFFFAOYSA-N
    • STL368605
    • 3-Methyl-4-(1H-pyrrol-1-yl)aniline
    • MDL: MFCD07643300
    • Inchi: 1S/C11H12N2/c1-9-8-10(12)4-5-11(9)13-6-2-3-7-13/h2-8H,12H2,1H3
    • InChI Key: MHTIMMXRGGYGKI-UHFFFAOYSA-N
    • SMILES: N1(C=CC=C1)C1C=CC(=CC=1C)N

Computed Properties

  • Exact Mass: 172.100048391g/mol
  • Monoisotopic Mass: 172.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 31Ų

3-Methyl-4-(1H-pyrrol-1-yl)aniline Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-Methyl-4-(1H-pyrrol-1-yl)aniline Pricemore >>

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Additional information on 3-Methyl-4-(1H-pyrrol-1-yl)aniline

Comprehensive Overview of 3-Methyl-4-(1H-pyrrol-1-yl)aniline (CAS No. 137352-76-2): Properties, Applications, and Industry Insights

In the dynamic landscape of organic chemistry and specialty chemicals, 3-Methyl-4-(1H-pyrrol-1-yl)aniline (CAS No. 137352-76-2) has emerged as a compound of significant interest. This aromatic amine derivative, characterized by its unique pyrrole and aniline structural motifs, finds applications across pharmaceuticals, agrochemicals, and material science. Its molecular formula, C11H12N2, and distinct functional groups make it a versatile intermediate for synthesizing complex molecules. Researchers and industry professionals frequently search for "3-Methyl-4-(1H-pyrrol-1-yl)aniline synthesis" or "CAS 137352-76-2 applications," reflecting its growing relevance in R&D.

The compound's physicochemical properties include a moderate molecular weight (172.23 g/mol) and a balanced lipophilicity, which enhances its solubility in organic solvents. These traits are critical for its role in drug discovery, where it serves as a building block for heterocyclic compounds. Recent trends highlight its potential in designing kinase inhibitors, a hot topic in oncology research. Google Scholar data shows a surge in queries like "pyrrole-aniline derivatives in cancer therapy," aligning with the compound's pharmacological promise.

From an industrial perspective, 3-Methyl-4-(1H-pyrrol-1-yl)aniline is valued for its stability under controlled conditions. Manufacturers emphasize its use in high-performance polymers and electronic materials, particularly in OLED (organic light-emitting diode) technologies. Searches for "conductive polymers with aniline derivatives" underscore this niche application. The compound's electron-rich pyrrole ring facilitates charge transport, making it a candidate for next-gen flexible electronics—a sector projected to grow at 15% CAGR by 2030.

Environmental and regulatory considerations are also pivotal. While not classified as hazardous, its handling requires standard laboratory safety protocols. The European Chemicals Agency (ECHA) lists it under "non-hazardous intermediates," but users often inquire about "biodegradability of pyrrole derivatives." Recent studies explore its green synthesis routes, leveraging catalytic methods to reduce waste—a response to the industry's push for sustainable chemistry.

In summary, 3-Methyl-4-(1H-pyrrol-1-yl)aniline (CAS No. 137352-76-2) bridges multiple scientific domains. Its adaptability in medicinal chemistry, advanced materials, and eco-friendly processes positions it as a compound to watch. As AI-driven drug design and smart materials gain traction, this molecule's role is set to expand, answering queries like "future of aniline-based compounds" with tangible innovation.

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